

Isoliquiritin Apioside foundational research

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Compound Focus: Isoliquiritin Apioside

CAS No.: 120926-46-7

Cat. No.: S626118

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Molecular Profile & Natural Sources

Isoliquiritin Apioside (ISLA), also known as ILA, is a flavonoid compound found in the roots of the licorice plant (*Glycyrrhiza uralensis* Fisch) [1] [2] [3].

- Chemical Formula:** C₂₆H₃₀O₁₃ [4]
- Molecular Weight:** 550.51 g/mol [4]
- CAS Number:** 120926-46-7 [2] [4]
- Source:** It is one of several bioactive components isolated from **Glycyrrhizae Radix et Rhizoma (GR)**, the root and rhizome of licorice [1] [3].

Advanced extraction techniques, such as using specific **Deep Eutectic Solvents (DES)**, have been identified to efficiently isolate ISLA along with other flavonoids and saponins from licorice [5]. Furthermore, ISLA has been identified and quantified in complex traditional herbal formulas like **Sayeok-tang (SYT)** using UPLC-TQ-MS/MS, indicating its importance as a phytochemical marker [6].

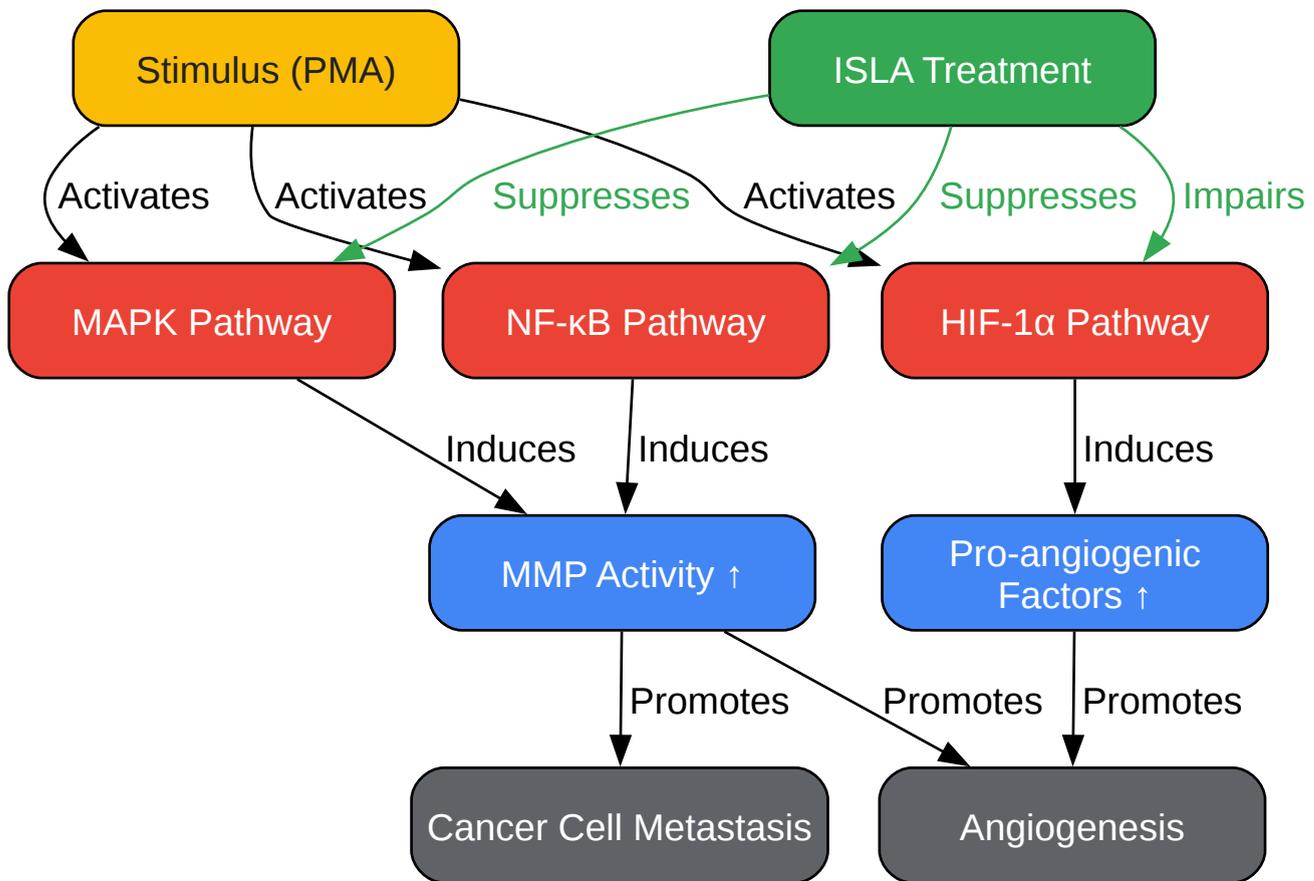
Mechanisms of Action & Signaling Pathways

Research indicates that ISLA exerts its primary effects by modulating key signaling pathways involved in cancer metastasis, angiogenesis, and cell death. The table below summarizes its core mechanisms.

Table 1: Core Mechanisms of Action of **Isoliquiritin Apioside**

Mechanism of Action	Observed Effect	Experimental Context	Citations
Inhibition of Matrix Metalloproteinase (MMP) activity	Significantly decreases PMA-induced increases in MMP activity, crucial for extracellular matrix degradation.	Human fibrosarcoma HT-1080 cells	[1] [4]
Suppression of MAPK signaling	Suppresses PMA-induced activation of Mitogen-Activated Protein Kinase pathways.	Human fibrosarcoma HT-1080 cells	[1] [4]
Inhibition of NF-κB activation	Blocks the PMA-induced activation of the NF-κB pathway, a key regulator of inflammation and cell survival.	Human fibrosarcoma HT-1080 cells	[1] [4]
Impairment of HIF-1α pathway	Reduces production of pro-angiogenic factors under hypoxia by impairing the Hypoxia-Inducible Factor-1α pathway.	HT-1080 cells under normoxia and hypoxia	[1]
Blockade of Hif-1α-mediated ferroptosis	Attenuates lipid peroxidation and Fe ²⁺ accumulation by inhibiting the Hif-1α/HO-1 signaling axis.	Mouse model of intestinal ischemia/reperfusion-induced acute lung injury	[3]

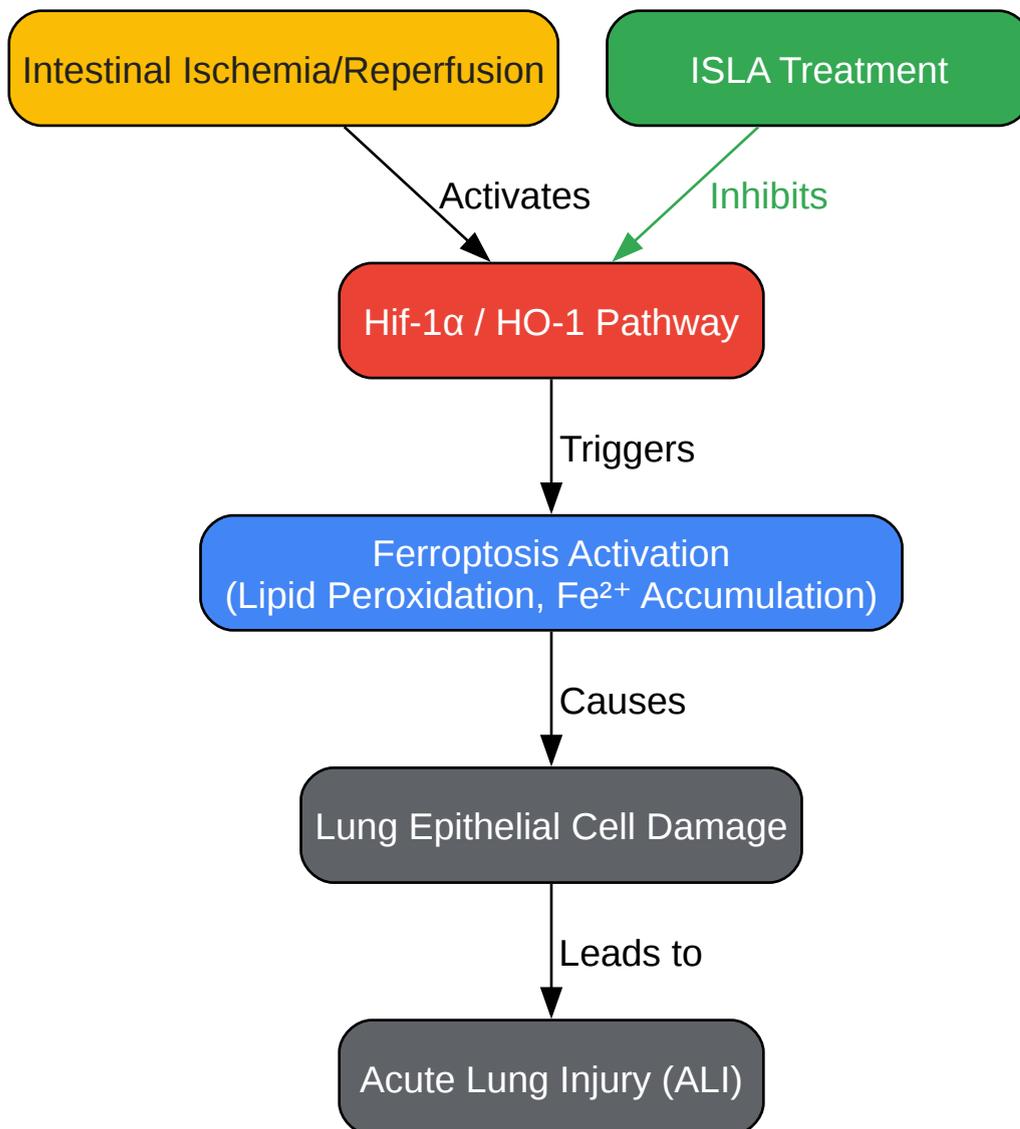
The following diagram illustrates the primary anti-metastatic and anti-angiogenic mechanisms of ISLA identified in *in vitro* cancer cell models:



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ISLA inhibits cancer metastasis and angiogenesis by blocking key signaling pathways.

The subsequent diagram outlines the mechanism by which ISLA protects against acute lung injury, as evidenced in *in vivo* studies:



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ISLA relieves intestinal I/R-induced acute lung injury by blocking Hif-1 α -mediated ferroptosis.

Efficacy & Pharmacological Data

ISLA demonstrates potent biological activity in various disease models with no reported cytotoxicity at effective concentrations [1].

*Table 2: Summary of Key Efficacy Findings for **Isoliquiritin Apioside***

Assay Type	Experimental Model	Key Findings	Dosage/Concentration	Citations
In Vitro Anti-metastatic	Human fibrosarcoma HT-1080 cells	Suppressed migration, invasion, 3D spheroid invasion.	Up to 100 μ M (non-cytotoxic)	[1]
In Vitro Anti-angiogenic	Human Umbilical Vein Endothelial Cells (HUVECs)	Reduced HUVEC migration and tube formation.	Not specified	[1]
In Ovo Anti-angiogenic	Chick Chorioallantoic Membrane (CAM) assay	Significantly suppressed VEGF-induced and basal vessel formation.	Not specified	[1]
In Vivo Anti-inflammatory	Mouse model of intestinal I/R-induced acute lung injury	Attenuated lung injury, inflammation, and markers of ferroptosis.	20 & 50 mg/kg/day (i.p.)	[3]

Analytical Methods & Pharmacokinetics

Robust analytical methods have been developed to identify and quantify ISLA in various matrices, which is crucial for pharmacokinetic studies and quality control.

- **Quantification in Herbal Extracts: UPLC-TQ-MS/MS** in multiple reaction monitoring (MRM) mode is a highly sensitive and reliable technique for quantifying ISLA in complex herbal formulas like Sayeok-tang [6]. ISLA is typically ionized in **negative ion mode** for such analyses [6].
- **Bioanalytical Method for Plasma:** A validated HPLC-UV method exists for the simultaneous determination of ISLA and isoliquiritin in rat plasma [2]. This method uses a **C18 column** with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile (72:28, v/v) [2].
 - **Linear Range:** 0.060–3.84 μ g/mL for ISLA [2].
 - **Lower Limit of Quantification (LLOQ):** 0.060 μ g/mL for ISLA [2].
 - **Sample Preparation:** Protein precipitation with acetonitrile, followed by a liquid-liquid extraction step with chloroform to remove lipid-soluble impurities [2].

- **Pharmacokinetic Application:** The aforementioned HPLC method was successfully applied to a pharmacokinetic study in rats after oral administration of Zhigancao extract, demonstrating its practicality for *in vivo* exposure studies [2].

Conclusion and Research Outlook

In summary, **Isoliquiritin Apioside** is a promising multi-target natural product with documented anti-metastatic, anti-angiogenic, and anti-ferroptosis activities. Its mechanisms are linked to the suppression of MMPs, MAPK, NF- κ B, and HIF-1 α pathways.

For advancing ISLA research:

- **Quality Control:** The UPLC-TQ-MS/MS method [6] is recommended for precise quantification in plant material or formulations.
- **In Vivo Pharmacokinetics:** The established HPLC-UV protocol [2] provides a foundation for further ADME (Absorption, Distribution, Metabolism, and Excretion) studies.
- **Future Directions:** Current research would benefit from further investigations into the compound's oral bioavailability, detailed toxicological profile, and efficacy studies in more complex *in vivo* cancer models.

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